molecular formula C23H16FN5O4 B2623688 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1021030-71-6

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2623688
CAS RN: 1021030-71-6
M. Wt: 445.41
InChI Key: FFXUISKQDSEDPE-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole . The 1,2,4-triazole ring is a versatile scaffold that has found numerous applications in medicinal chemistry . It is an integral part of a variety of drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, and hypnotic .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps . For instance, the synthesis of sitagliptin, a related compound, involves hydrolysis of the lactam followed by direct coupling to the triazolopiperazine . The yield of the final product was 52% over eight consecutive synthesis steps .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H NMR and 13C NMR . The 1,2,4-triazole ring is isoelectronic with that of purines, making it a possible surrogate of the purine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, compounds containing benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as melting point determination and infrared spectroscopy . For instance, a related compound was reported to be a yellow solid with a melting point of 328–330 °C .

Mechanism of Action

The mechanism of action of this compound could be related to its interaction with biological receptors due to its dipole character, hydrogen bonding capacity, rigidity, and solubility . It has been reported that similar compounds have shown numerous biological activities such as anticonvulsant activity, human P2X7 antagonists, human (h) A3 adenosine receptor antagonists, BRD4 inhibitory and anti-proliferation activity, and more .

Future Directions

The future directions for research on this compound could involve further exploration of its medicinal attributes . Additionally, the synthesis process could be optimized to improve yield . The compound could also be investigated for potential new applications in medicinal chemistry .

properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O4/c24-16-7-5-14(6-8-16)21-27-26-19-9-10-20(28-29(19)21)32-12-11-25-22(30)17-13-15-3-1-2-4-18(15)33-23(17)31/h1-10,13H,11-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXUISKQDSEDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

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